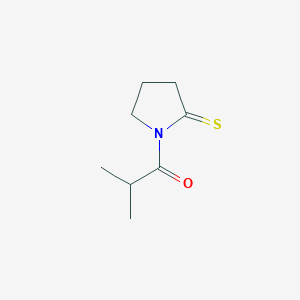
2-Methyl-1-(2-thioxopyrrolidin-1-yl)propan-1-one
Beschreibung
MK-1439, also known as doravirine, is a novel non-nucleoside reverse transcriptase inhibitor. It is primarily used in the treatment of human immunodeficiency virus type-1 (HIV-1) infection. Doravirine has shown improved efficacy, pharmacokinetics, and safety profiles compared to other non-nucleoside reverse transcriptase inhibitors .
Eigenschaften
CAS-Nummer |
121003-08-5 |
|---|---|
Molekularformel |
C8H13NOS |
Molekulargewicht |
171.26 g/mol |
IUPAC-Name |
2-methyl-1-(2-sulfanylidenepyrrolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C8H13NOS/c1-6(2)8(10)9-5-3-4-7(9)11/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
DYGSTHUMFIIDIH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCCC1=S |
Kanonische SMILES |
CC(C)C(=O)N1CCCC1=S |
Synonyme |
2-Pyrrolidinethione, 1-(2-methyl-1-oxopropyl)- (9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Die Synthese von MK-1439 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion zur Bildung des Endprodukts. Die industrielle Produktion von Doravirine erfolgt in der Regel in den folgenden Schritten:
Bildung von Zwischenprodukten: Die Synthese beginnt mit der Herstellung von Schlüsselzwischenprodukten durch verschiedene chemische Reaktionen.
Kupplungsreaktionen: Diese Zwischenprodukte werden unter bestimmten Bedingungen Kupplungsreaktionen unterzogen, um die Kernstruktur von Doravirine zu bilden.
Analyse Chemischer Reaktionen
MK-1439 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Doravirine kann Oxidationsreaktionen unterliegen, die seine chemische Struktur und Aktivität verändern können.
Reduktion: Reduktionsreaktionen können ebenfalls auftreten, was sich möglicherweise auf die Wirksamkeit der Verbindung auswirkt.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Doravirine entfaltet seine Wirkung, indem es das Reverse-Transkriptase-Enzym von HIV-1 hemmt. Dieses Enzym ist entscheidend für die Replikation des Virus, und durch dessen Hemmung verhindert Doravirine, dass sich das Virus vermehrt. Die molekularen Zielstrukturen von Doravirine umfassen spezifische Bindungsstellen am Reverse-Transkriptase-Enzym, an die es bindet und das es hemmt.
Wirkmechanismus
Doravirine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus, and by inhibiting it, doravirine prevents the virus from multiplying. The molecular targets of doravirine include specific binding sites on the reverse transcriptase enzyme, which it binds to and inhibits .
Vergleich Mit ähnlichen Verbindungen
Doravirine wird mit anderen nicht-nukleosidischen Reverse-Transkriptase-Hemmern wie Efavirenz, Etravirin und Rilpivirin verglichen. Es hat eine höhere Wirksamkeit und ein besseres Resistenzprofil im Vergleich zu Efavirenz gezeigt und ist vergleichbar mit Etravirin und Rilpivirin. Doravirine ist einzigartig in seiner Fähigkeit, die Aktivität gegen bestimmte resistente HIV-1-Stämme beizubehalten, was es zu einer wertvollen Ergänzung des Arsenals an antiretroviralen Therapien macht .
Ähnliche Verbindungen umfassen:
- Efavirenz
- Etravirin
- Rilpivirin
Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihrer Wirksamkeit, ihren Resistenzprofilen und ihren Nebenwirkungen.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


